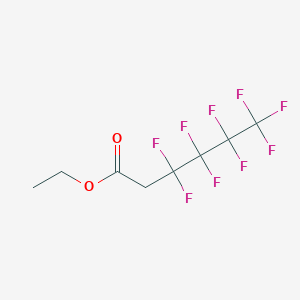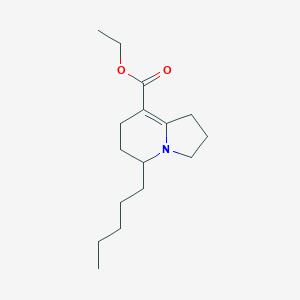
Pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester: is an organic compound with the molecular formula C10H17ClO4 . This compound is characterized by the presence of a pentanedioic acid backbone with a chlorine atom and three methyl groups attached, along with two ester functional groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester typically involves the esterification of the corresponding acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: While not directly used as a drug, the compound’s derivatives can be explored for potential pharmaceutical applications, including as precursors to active pharmaceutical ingredients.
Industry: In the industrial sector, the compound is used in the manufacture of polymers, resins, and other materials. Its ester groups make it suitable for polymerization reactions.
Mecanismo De Acción
The mechanism by which pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The ester groups can participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- Pentanedioic acid, dimethyl ester
- Pentanedioic acid, 2-methyl-, dimethyl ester
- Pentanedioic acid, 2,4-dimethyl-, dimethyl ester
Comparison:
- Pentanedioic acid, dimethyl ester: Lacks the chlorine atom and additional methyl groups, making it less reactive in substitution reactions.
- Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a single methyl group, resulting in different steric and electronic properties.
- Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Has two methyl groups, leading to variations in reactivity and physical properties.
Uniqueness: Pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester is unique due to the presence of the chlorine atom and three methyl groups, which significantly influence its chemical behavior and reactivity. These structural features make it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
213246-94-7 |
|---|---|
Fórmula molecular |
C10H17ClO4 |
Peso molecular |
236.69 g/mol |
Nombre IUPAC |
dimethyl 2-chloro-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C10H17ClO4/c1-9(2,7(12)14-4)6-10(3,11)8(13)15-5/h6H2,1-5H3 |
Clave InChI |
WTGGMKXPQIAQNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(C(=O)OC)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)


![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)
![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)

![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)
